2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
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Overview
Description
2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of oxygen, nitrogen, and sulfur atoms within its molecular framework, which imparts distinctive chemical and physical properties. The presence of the spiro[5.5]undecane moiety, combined with the sulfonyl and thiazinane groups, makes it an interesting subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the sulfonyl and thiazinane groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate diols and amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Formation of the Thiazinane Ring: This step may involve cyclization reactions using thioamides or thioureas under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or thiazinane groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, while the sulfonyl and thiazinane groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: Shares the spirocyclic core but lacks the sulfonyl and thiazinane groups.
1,3-Dioxane-1,3-dithiane Spiranes: Similar spirocyclic structure with different heteroatoms.
Bis(1,3-oxathiane) Spiranes: Contains both oxygen and sulfur atoms in the spirocyclic framework.
Uniqueness
2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is unique due to the combination of its spirocyclic core with sulfonyl and thiazinane groups. This unique arrangement imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c21-27(22)15-2-1-10-20(27)16-4-6-17(7-5-16)28(23,24)19-11-8-18(9-12-19)25-13-3-14-26-18/h4-7H,1-3,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMROGJCURLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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